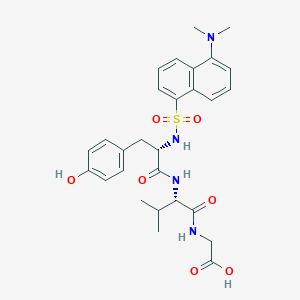

Dansyl-tyr-val-gly

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N4O7S/c1-17(2)26(28(37)29-16-25(34)35)30-27(36)22(15-18-11-13-19(33)14-12-18)31-40(38,39)24-10-6-7-20-21(24)8-5-9-23(20)32(3)4/h5-14,17,22,26,31,33H,15-16H2,1-4H3,(H,29,37)(H,30,36)(H,34,35)/t22-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDJIPURODAIDY-NVQXNPDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biochemical Role of Dansyl-L-Tyrosyl-L-Valyl-Glycine: A Technical Guide

For Immediate Release

Gaithersburg, MD – December 1, 2025 – Dansyl-L-Tyrosyl-L-Valyl-Glycine (Dansyl-Tyr-Val-Gly) is a synthetic, fluorescently labeled tripeptide that serves as a critical tool for researchers in the fields of biochemistry, neurobiology, and drug development. Its primary application lies in its function as a specific substrate for the enzyme Peptidylglycine alpha-amidating monooxygenase (PAM), an essential enzyme in the biosynthesis of many peptide hormones and neurotransmitters. This guide provides an in-depth overview of the biochemical utility of this compound, including detailed experimental protocols and quantitative data for professionals in the life sciences.

Core Application: A Fluorescent Probe for Peptidylglycine α-Amidating Monooxygenase (PAM) Activity

This compound is intrinsically fluorescent due to the presence of the dansyl group. It is primarily employed as a substrate for Peptidylglycine α-amidating monooxygenase (PAM; EC 1.14.17.3).[1][2][3] PAM is a bifunctional enzyme that catalyzes the C-terminal amidation of glycine-extended peptides, a crucial post-translational modification for the biological activity of numerous peptide hormones and neuropeptides. The enzymatic reaction involves two sequential steps catalyzed by two distinct domains of PAM: Peptidylglycine α-hydroxylating monooxygenase (PHM) and Peptidyl-α-hydroxyglycine α-amidating lyase (PAL).

The use of this compound allows for the sensitive and continuous monitoring of PAM activity. The enzymatic conversion of this compound to its amidated product, Dansyl-Tyr-Val-NH₂, can be readily quantified, most commonly by high-performance liquid chromatography (HPLC) coupled with fluorescence detection.[1] This methodology enables the determination of enzyme kinetics, the screening of potential inhibitors, and the characterization of PAM activity in various biological samples.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the use of this compound in biochemical assays.

| Parameter | Value | Source |

| Enzyme | Peptidylglycine α-amidating monooxygenase (PAM) | N/A |

| Substrate | Dansyl-L-Tyrosyl-L-Valyl-Glycine | N/A |

| Product | Dansyl-L-Tyrosyl-L-Valinamide | N/A |

Table 1: Enzyme-Substrate System

| Parameter | Value | Conditions | Source |

| K | 3.5 µM | Enzyme extract from bovine pituitary | (Chikuma et al., 1991)[4] |

| V | 100 pmol/µg/h | Enzyme extract from bovine pituitary | (Chikuma et al., 1991) |

Table 2: Kinetic Parameters of a Structurally Similar Dabsylated Substrate with PAM (Note: Data for this compound was not available in the searched literature; this data for a similar substrate is provided for reference.)

| Parameter | Wavelength | Source |

| Excitation (λ | 335 nm | (Jones et al., 1988) |

| Emission (λ | 522 nm | (Jones et al., 1988) |

Table 3: Fluorescence Spectroscopy Parameters for this compound and its Amidated Product

Experimental Protocols

Protocol 1: HPLC-Based Assay for PAM Activity

This protocol is adapted from the method described by Jones et al. (1988).

1. Reagents and Materials:

- This compound (Substrate)

- Peptidylglycine α-amidating monooxygenase (PAM) enzyme preparation

- Assay Buffer: 50 mM MES, pH 6.0

- Cofactors: 2 mM Ascorbic Acid, 1 µM CuSO₄

- HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm)

- Fluorescence detector

- Mobile Phase: Isocratic elution with an appropriate mixture of aqueous buffer (e.g., ammonium (B1175870) formate) and organic solvent (e.g., acetonitrile) to achieve separation of substrate and product. The exact composition should be optimized for the specific column and system.

- Quenching Solution: e.g., 1 M HCl

2. Enzyme Reaction: a. Prepare a reaction mixture containing Assay Buffer, cofactors, and the PAM enzyme preparation. b. Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes. c. Initiate the reaction by adding this compound to a final concentration in the low micromolar range (e.g., 5-10 µM). d. Incubate for a defined period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range. e. Terminate the reaction by adding an equal volume of Quenching Solution.

3. HPLC Analysis: a. Inject a defined volume of the quenched reaction mixture onto the C18 column. b. Elute the substrate and product isocratically with the optimized mobile phase. c. Monitor the elution profile using a fluorescence detector set to an excitation wavelength of 335 nm and an emission wavelength of 522 nm. d. Quantify the peak areas corresponding to the substrate (this compound) and the product (Dansyl-Tyr-Val-NH₂). The amount of product formed is directly proportional to the PAM activity.

4. Data Analysis:

a. Calculate the rate of product formation (e.g., in pmol/min/µg of enzyme).

b. For kinetic studies, vary the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

References

- 1. A fluorometric assay for peptidyl alpha-amidation activity using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biopharmaconcepts.com [biopharmaconcepts.com]

- 3. Peptidylglycine α-amidating monooxygenase as a therapeutic target or biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A colorimetric assay for measuring peptidylglycine alpha-amidating monooxygenase using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Dansyl-tyr-val-gly

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dansyl-tyr-val-gly (Dns-YVG) is a fluorescently labeled synthetic peptide that serves as a crucial tool for studying the mechanism and kinetics of Peptidylglycine alpha-amidating monooxygenase (PAM). PAM is a bifunctional enzyme essential for the post-translational modification and activation of numerous peptide hormones and neuropeptides. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the PAM enzyme, summarizing key quantitative data, outlining experimental protocols for its use, and visualizing the associated biochemical pathways.

Core Mechanism of Action

This compound acts as a substrate for the Peptidylglycine alpha-hydroxylating monooxygenase (PHM) domain of the PAM enzyme.[1][2][3] The inherent fluorescence of the dansyl group allows for sensitive detection and quantification of the enzymatic reaction, making it a valuable reagent in biochemical assays.[1] The trifluoroacetate (B77799) (TFA) salt form of the peptide enhances its solubility and stability.

The primary biological role of this compound is to participate in the enzymatic reaction catalyzed by PAM, which is a key step in the biosynthesis of many bioactive peptides.[4] The enzyme facilitates the conversion of glycine-extended peptides into their biologically active amidated forms. The dansyl group allows researchers to monitor the kinetics of this reaction using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection.

Quantitative Data

| Substrate | Enzyme | K_m_ (μM) | k_cat_ (s⁻¹) | V_max_/K_m_ (M⁻¹s⁻¹) | Notes |

| Ac-Tyr-Val-Gly | PHM (Wild-Type) | Modestly higher than WT | Lower than WT | - | Data from a study on Q272E/A variants of PHM. |

| D-Tyr-Val-Gly | PAM-B | 7.0 | - | - | Determined in the presence of 1.25 mM ascorbate. |

| N-dansyl-Tyr-Val-Gly | PAM | - | - | Higher than N-dansyl-Tyr-Val-D-Ala | The Vmax/Km ratio for the D-Ala variant is 0.06 times that of the Gly variant. |

Experimental Protocols

Peptidylglycine Monooxygenase (PHM) Activity Assay

This protocol is adapted from a study on the pre-steady-state reactivity of PHM.

Materials:

-

Purified PHM enzyme

-

This compound (dansyl-YVG) substrate

-

100 mM MES buffer, pH 5.5

-

Catalase solution (6 mg/mL)

-

Copper sulfate (B86663) (CuSO₄) solution (5 µM)

-

Ascorbate solution (10 mM)

-

Trifluoroacetic acid (TFA) for quenching

-

HPLC system with a C18 reverse-phase column and fluorescence detector

Procedure:

-

Prepare the reaction mixture in a water-jacketed cell at 37 °C. The 2 mL mixture should contain:

-

100 mM MES buffer, pH 5.5

-

200 µL of catalase solution

-

5 µM copper sulfate

-

10 mM ascorbate

-

80 µM this compound substrate

-

-

Allow the reaction mixture to equilibrate for several minutes.

-

Initiate the reaction by adding 10-30 µL of the PHM enzyme solution (concentration may vary, typically 100-350 µM for mutant enzymes).

-

At various time points, quench the reaction by adding an equal volume of 8% TFA (final concentration 4%).

-

Analyze the quenched samples by HPLC.

HPLC Analysis

-

Column: C18 reverse-phase column

-

Detection: Fluorescence of the dansyl group.

-

Quantification: The substrate and the hydroxylated product are separated and quantified based on their retention times and fluorescence intensity.

Signaling Pathway and Experimental Workflow Visualization

Peptidylglycine alpha-Amidating Monooxygenase (PAM) Signaling Pathway

The following diagram illustrates the two-step enzymatic reaction catalyzed by the bifunctional PAM enzyme, for which this compound serves as a substrate for the first step.

Caption: The two-step reaction of the PAM enzyme.

Experimental Workflow for PHM Activity Assay

This diagram outlines the key steps in determining the activity of the PHM enzyme using this compound.

Caption: Workflow for PHM activity assay.

Logical Relationship of PAM Enzyme Components

This diagram illustrates the functional relationship between the different components involved in the PAM-catalyzed reaction.

Caption: Functional components of the PAM reaction.

References

- 1. Pre-Steady-State Reactivity of Peptidylglycine Monooxygenase Implicates Ascorbate in Substrate Triggering of the Active Conformer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound TFA | CAS#:350691-68-8 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Peptidylglycine α-amidating monooxygenase as a therapeutic target or biomarker - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dansyl-L-Tyrosyl-L-Valyl-L-Glycine

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the fluorescent tripeptide, Dansyl-L-Tyrosyl-L-Valyl-L-Glycine (Dansyl-Tyr-Val-Gly). This document is intended for researchers, scientists, and drug development professionals working with peptide substrates, enzymatic assays, and fluorescent probes.

Core Properties

This compound is a synthetic peptide derivative that serves as a well-characterized substrate for the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). Its key feature is the N-terminal dansyl group, a fluorescent label that facilitates its detection and quantification in various biochemical assays.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₄N₄O₇S | N/A |

| Molecular Weight | 570.66 g/mol | [1][2] |

| CAS Number | 113527-49-4 | [2] |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO. | [3] |

| Storage Conditions | Store as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, store at -80°C for 6 months or -20°C for 1 month. | [2] |

Spectral Properties

The fluorescence of this compound is conferred by the N-terminal 5-(Dimethylamino)naphthalene-1-sulfonyl (dansyl) group. The exact spectral characteristics can be influenced by the solvent environment.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~335 nm | Typical for dansyl conjugates. |

| Emission Maximum (λem) | ~518 nm | Typical for dansyl conjugates. |

| Fluorescence Quantum Yield (ΦF) | 0.07 (in water) - 0.66 (in dioxane) | Data for Dansyl glycine (B1666218); serves as an estimate.[4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)

This protocol outlines a general procedure for the manual solid-phase synthesis of this compound.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Val-OH

-

Fmoc-Tyr(tBu)-OH

-

Dansyl chloride

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the glycine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Valine Coupling:

-

In a separate vial, activate Fmoc-Val-OH by dissolving it with DIC and HOBt in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Tyrosine Coupling:

-

Repeat the Fmoc deprotection step as in step 2.

-

Activate Fmoc-Tyr(tBu)-OH with DIC and HOBt in DMF.

-

Add the activated tyrosine to the resin and react for 2 hours. Wash the resin.

-

-

Dansylation:

-

Repeat the Fmoc deprotection step.

-

Dissolve dansyl chloride and a non-nucleophilic base (e.g., diisopropylethylamine) in DMF and add to the resin. React in the dark for 2-4 hours.

-

Wash the resin extensively with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting group from tyrosine.

-

-

Precipitation and Isolation:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

-

Workflow for the solid-phase synthesis of this compound.

Experimental Protocol: HPLC Purification

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Reagents:

-

Preparative RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

-

UV detector (monitoring at 220 nm and/or the dansyl absorbance around 335 nm)

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or a small amount of Mobile Phase B) and filter to remove any particulates.

-

Chromatography:

-

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

-

Inject the sample onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be from 10% to 60% Mobile Phase B over 30-40 minutes. The optimal gradient should be determined empirically.

-

Monitor the elution profile and collect fractions corresponding to the major peak of the desired product.

-

-

Analysis and Lyophilization:

-

Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final purified this compound as a fluffy powder.

-

Analytical Characterization

Mass Spectrometry

Mass spectrometry is used to confirm the identity and purity of the synthesized peptide. Electrospray ionization (ESI) is a common technique for this purpose. The fragmentation pattern in MS/MS can provide sequence information. The dansyl group often yields characteristic fragment ions. For instance, fragmentation can lead to a prominent ion at m/z 234.0585, corresponding to the dansyl moiety, and an ion at m/z 170.0965, corresponding to the dimethylaminonaphthalene fragment.[5]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the peptide. 1H and 13C NMR spectra will show characteristic signals for the aromatic protons of the dansyl and tyrosine residues, as well as the aliphatic protons of the valine and glycine residues and the peptide backbone.

Biological Activity and Applications

This compound is primarily used as a fluorogenic substrate for peptidylglycine alpha-amidating monooxygenase (PAM; EC 1.14.17.3). PAM is a crucial enzyme in the biosynthesis of many peptide hormones and neurotransmitters, as it catalyzes the C-terminal amidation of glycine-extended precursors, a modification often essential for their biological activity.

Experimental Protocol: Enzymatic Assay for PAM

This protocol describes a general method for assaying PAM activity using this compound. The assay relies on the separation and quantification of the fluorescent substrate from the amidated product.

Materials:

-

Purified PAM enzyme or a biological sample containing PAM activity

-

This compound substrate

-

Assay buffer (e.g., MES or HEPES buffer, pH 6.0-7.0)

-

Cofactors: Ascorbic acid, Copper (CuSO₄)

-

Catalase

-

RP-HPLC system with a fluorescence detector

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, ascorbic acid, CuSO₄, and catalase.

-

Enzyme Reaction:

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the PAM enzyme source.

-

At defined time points, add this compound to start the enzymatic conversion.

-

Incubate for a specific period (e.g., 30-60 minutes).

-

-

Reaction Quenching: Stop the reaction by adding an acid (e.g., TFA or HCl) or by heat inactivation.

-

HPLC Analysis:

-

Inject a portion of the quenched reaction mixture onto a C18 analytical column.

-

Separate the substrate (this compound) and the product (Dansyl-Tyr-Val-NH₂) using a suitable gradient of acetonitrile in water with 0.1% TFA.

-

Quantify the substrate and product using a fluorescence detector with excitation and emission wavelengths appropriate for the dansyl group.

-

-

Data Analysis: Calculate the enzyme activity based on the rate of product formation.

Experimental workflow for the enzymatic assay of PAM using this compound.

Signaling Pathways Involving PAM

While the primary role of PAM is enzymatic, its cytosolic domain is involved in intracellular signaling, particularly in protein trafficking and cytoskeletal organization.[6] Overexpression of membrane-bound PAM has been shown to affect the regulated secretion of peptides. PAM interacts with several proteins, including a protein kinase (P-CIP2) and Kalirin, a Rho family GDP/GTP exchange factor. These interactions can influence the localization of secretory granules and the overall secretory pathway.[6]

Signaling interactions of the cytosolic domain of Peptidylglycine Alpha-Amidating Monooxygenase (PAM).

Conclusion

This compound is a valuable tool for studying the kinetics and mechanism of peptidylglycine alpha-amidating monooxygenase. Its well-defined chemical and spectral properties, combined with established methods for its synthesis and use in enzymatic assays, make it an indispensable reagent for researchers in endocrinology, neuroscience, and drug discovery. The involvement of PAM in cellular signaling pathways further broadens the scope of research where this fluorescent peptide can be applied.

References

- 1. researchgate.net [researchgate.net]

- 2. chempep.com [chempep.com]

- 3. researchgate.net [researchgate.net]

- 4. Peptidylglycine alpha-amidating monooxygenase - Wikipedia [en.wikipedia.org]

- 5. Signature Ions in MS/MS Spectra for Dansyl-Aminohexyl-QQIV Adducts on Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptidylglycine α-amidating monooxygenase as a therapeutic target or biomarker - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorescent Properties and Spectrum of Dansyl-Tyr-Val-Gly

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fluorescent properties of the synthetic peptide Dansyl-Tyr-Val-Gly. It is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields who utilize this and similar fluorescent probes in their work. The guide details the spectral characteristics, summarizes quantitative data, and provides methodologies for key experiments.

Introduction to this compound

This compound is a synthetic tripeptide labeled with a dansyl group at its N-terminus. The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) fluorophore is highly sensitive to its local environment, making it a valuable probe for studying molecular interactions, enzymatic activity, and cellular processes.[1] This peptide is a well-established substrate for peptidylglycine monooxygenase (PHM), an enzyme crucial for the post-translational amidation of many neuroendocrine peptides.[1][2][3] The fluorescence of the dansyl group allows for real-time monitoring of PHM activity and is utilized in various biochemical assays.[1]

Fluorescent Properties and Spectrum

The fluorescence of this compound is governed by the photophysical characteristics of the dansyl moiety. A key feature of dansyl-based fluorophores is their pronounced solvatochromism, where the emission maximum and quantum yield are highly dependent on the polarity of the surrounding solvent. In non-polar, hydrophobic environments, the fluorescence quantum yield is typically high with an emission maximum at shorter wavelengths (blue-shifted). Conversely, in polar, aqueous environments, the quantum yield decreases, and the emission maximum shifts to longer wavelengths (red-shifted). This sensitivity makes this compound an excellent tool for probing changes in the local environment, such as those occurring during enzyme binding or conformational changes in proteins.

Quantitative Fluorescent Data

The following table summarizes the key quantitative fluorescent properties of this compound and related dansyl compounds. It is important to note that the fluorescence quantum yield and lifetime are highly dependent on the solvent and local environment.

| Parameter | Value | Compound | Conditions |

| Molar Absorptivity (ε) | ~4,300 M⁻¹cm⁻¹ at 338.5 nm | Dansyl glycine | Dioxane |

| Excitation Maximum (λex) | ~333-365 nm | Dansyl derivatives | General |

| Emission Maximum (λem) | ~518-558 nm | Dansyl derivatives | Dependent on solvent polarity |

| Fluorescence Quantum Yield (ΦF) | 0.07 - 0.66 | Dansyl glycine | Water to Dioxane |

| Fluorescence Lifetime (τF) | 10-20 ns | Dansyl protein conjugates | General |

Note: Data for Molar Absorptivity and Fluorescence Quantum Yield are for Dansyl glycine, a closely related compound, and serve as a reasonable estimate for this compound. The exact values for this compound may vary.

Experimental Protocols

This section provides detailed methodologies for the characterization of the fluorescent properties of this compound and its application in an enzymatic assay.

General Characterization of Fluorescent Properties

This protocol outlines the steps to determine the fundamental photophysical properties of this compound.

Objective: To measure the absorption spectrum, emission spectrum, fluorescence quantum yield, and fluorescence lifetime of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvents of varying polarity (e.g., water, ethanol, dioxane)

-

UV-Vis spectrophotometer

-

Fluorometer with spectral correction capabilities

-

Time-correlated single photon counting (TCSPC) system (for lifetime measurements)

-

Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54)

-

Quartz cuvettes (1 cm path length)

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions in the desired spectroscopic solvents. The absorbance of the solutions for fluorescence measurements should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Absorption Spectroscopy:

-

Record the UV-Vis absorption spectrum of this compound in the chosen solvents using a spectrophotometer.

-

Determine the wavelength of maximum absorption (λmax).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

-

-

Fluorescence Emission Spectroscopy:

-

Using a fluorometer, excite the sample at its absorption maximum (λmax).

-

Record the fluorescence emission spectrum.

-

Determine the wavelength of maximum emission (λem).

-

-

Fluorescence Quantum Yield Measurement (Relative Method):

-

Measure the integrated fluorescence intensity of the this compound solution and a quantum yield standard with a known quantum yield (ΦF_std) under identical experimental conditions (excitation wavelength, slit widths).

-

Measure the absorbance of both solutions at the excitation wavelength.

-

Calculate the quantum yield of the sample (ΦF_sample) using the following equation: ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

-

Fluorescence Lifetime Measurement (TCSPC):

-

Use a TCSPC system with a pulsed light source (e.g., a laser diode or LED) at the excitation wavelength.

-

Collect the fluorescence decay curve of the sample.

-

Analyze the decay curve by fitting it to a single or multi-exponential decay model to determine the fluorescence lifetime (τF).

-

HPLC-Based Assay for Peptidylglycine Monooxygenase (PHM) Activity

This protocol describes a common application of this compound as a fluorescent substrate to measure the enzymatic activity of PHM.

Objective: To quantify the activity of PHM by measuring the conversion of this compound to its hydroxylated product.

Materials:

-

This compound (substrate)

-

Purified Peptidylglycine Monooxygenase (PHM) enzyme

-

Assay buffer (e.g., 100 mM MES, pH 6.0, containing cofactors such as ascorbate (B8700270) and copper)

-

Quenching solution (e.g., 1% trifluoroacetic acid - TFA)

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

-

Reversed-phase C18 HPLC column

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing the assay buffer, cofactors, and the PHM enzyme.

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding a known concentration of this compound.

-

-

Time-Course Sampling and Quenching:

-

At specific time points, withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to the quenching solution (e.g., TFA). This stops the enzymatic reaction by denaturing the enzyme.

-

-

HPLC Analysis:

-

Inject the quenched samples into the HPLC system.

-

Separate the substrate (this compound) and the product (this compound-OH) on a reversed-phase C18 column using an appropriate gradient of solvents (e.g., water/acetonitrile with 0.1% TFA).

-

Detect the separated compounds using a fluorescence detector set to the optimal excitation and emission wavelengths for the dansyl group (e.g., λex = 365 nm, λem = 558 nm).

-

-

Data Analysis:

-

Integrate the peak areas of the substrate and product in the chromatograms.

-

Create a standard curve using known concentrations of the substrate and/or product to quantify the amounts in the experimental samples.

-

Calculate the initial reaction velocity from the rate of product formation over time.

-

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the use of this compound.

Caption: Workflow for the characterization of this compound fluorescent properties.

References

The Role of Dansyl-Tyr-Val-Gly as a Substrate for Peptidylglycine α-Amidating Monooxygenase (PAM): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidylglycine α-amidating monooxygenase (PAM) is a critical enzyme in the biosynthesis of many neuroendocrine peptides and hormones.[1][2] This bifunctional enzyme catalyzes the C-terminal amidation of glycine-extended peptides, a post-translational modification essential for the biological activity of approximately half of all known peptide hormones.[1][2][3] The amidation process enhances the stability and receptor binding affinity of these peptides. Given its crucial role, the study of PAM activity is paramount in various fields, including neurobiology, endocrinology, and drug discovery. Dansyl-Tyr-Val-Gly is a synthetic fluorescent peptide that serves as a valuable substrate for in vitro assays of PAM activity. This technical guide provides an in-depth overview of the use of this compound in the study of PAM, including quantitative data, experimental protocols, and the relevant biological pathways.

Quantitative Data: PAM Substrate Specificity

The catalytic efficiency of PAM is influenced by the amino acid sequence of its substrates. The following table summarizes the kinetic parameters for PAM with various substrates, highlighting the utility of this compound and related peptides in characterizing enzyme activity.

| Substrate | Relative Vmax/Km (%) | Reference |

| N-dansyl-(Gly)4-Phe-Gly | 100 | (Tamburini et al., 1990) |

| N-dansyl-(Gly)4-Tyr-Gly | 85 | (Tamburini et al., 1990) |

| N-dansyl-(Gly)4-Trp-Gly | 75 | (Tamburini et al., 1990) |

| N-dansyl-(Gly)4-Met-Gly | 60 | (Tamburini et al., 1990) |

| N-dansyl-(Gly)4-Leu-Gly | 45 | (Tamburini et al., 1990) |

| N-dansyl-(Gly)4-Val-Gly | 30 | (Tamburini et al., 1990) |

| N-dansyl-(Gly)4-Ala-Gly | 15 | (Tamburini et al., 1990) |

| N-dansyl-(Gly)4-Pro-Gly | 5 | (Tamburini et al., 1990) |

| N-dansyl-(Gly)4-Glu-Gly | <1 | (Tamburini et al., 1990) |

| N-dansyl-Tyr-Val-Gly | Not explicitly quantified in this study, but used as a standard substrate. | |

| N-dansyl-Tyr-Val-D-Ala | 6% of N-dansyl-Tyr-Val-Gly | [4] |

| Trinitrophenylated-D-Tyr-Val-Gly (TNP-D-YVG) | Km = 25 ± 5 µM | [5] |

Experimental Protocols

PAM Activity Assay using HPLC

This method allows for the direct measurement of the conversion of this compound to its amidated product, Dansyl-Tyr-Val-NH2.

a. Reaction Mixture:

-

Buffer: 50 mM MES, pH 6.0

-

Cofactors: 1 µM CuSO4, 1 mM Ascorbic Acid

-

Enzyme: Purified or partially purified PAM

-

Substrate: 10-100 µM this compound

b. Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube, excluding the substrate.

-

Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding this compound.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

-

Terminate the reaction by adding an equal volume of 1 M HCl.

-

Centrifuge the sample to pellet any precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC.

c. HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 10% to 60% Mobile Phase B over 20 minutes.

-

Flow Rate: 1 mL/min

-

Detection: Fluorescence detector with excitation at 340 nm and emission at 540 nm.[6]

-

Quantification: The amount of product (Dansyl-Tyr-Val-NH2) is determined by integrating the area under the corresponding peak and comparing it to a standard curve of the pure amidated peptide.

PAM Activity Assay using Thin-Layer Chromatography (TLC)

This method provides a simpler, though less quantitative, alternative to HPLC for visualizing PAM activity. It is particularly useful for rapid screening of enzyme activity. This protocol is adapted from an assay using a radiolabeled substrate.[7]

a. Reaction Mixture:

-

Same as for the HPLC-based assay.

b. Procedure:

-

Follow steps 1-4 of the HPLC-based assay protocol.

-

Terminate the reaction by adding an equal volume of 1 M HCl.

-

Spot a small volume (1-5 µL) of the reaction mixture onto a silica (B1680970) gel TLC plate.

-

Develop the TLC plate in a solvent system that allows for the separation of the substrate and product (e.g., a mixture of chloroform, methanol, and acetic acid).

-

Visualize the separated spots under UV light. The dansyl group will fluoresce, allowing for the identification of the substrate and the more hydrophobic amidated product, which will have a higher Rf value.

Signaling Pathways and Logical Relationships

Prohormone Processing and Amidation Pathway

Peptidylglycine α-amidating monooxygenase is a key enzyme in the post-translational modification of prohormones and neuropeptides within the secretory pathway. The following diagram illustrates this process.

Caption: The sequential processing of a prohormone to a mature, amidated peptide.

This pathway begins with the synthesis of the preprohormone in the endoplasmic reticulum, followed by folding and modification in the Golgi apparatus.[8] The prohormone is then packaged into secretory vesicles where it undergoes a series of enzymatic cleavages by prohormone convertases and carboxypeptidase E.[3][9] This exposes a C-terminal glycine (B1666218) residue, which is the substrate for PAM. PAM then catalyzes the final amidation step, producing the biologically active peptide hormone.[1][2]

PAM Catalytic Cycle Workflow

The bifunctional nature of PAM involves two distinct catalytic activities, peptidylglycine α-hydroxylating monooxygenase (PHM) and peptidyl-α-hydroxyglycine α-amidating lyase (PAL), which act sequentially.

Caption: The two-step catalytic mechanism of Peptidylglycine α-amidating monooxygenase.

The first step, catalyzed by the PHM domain, is the copper- and ascorbate-dependent hydroxylation of the C-terminal glycine. The resulting α-hydroxyglycine intermediate is then the substrate for the PAL domain, which cleaves the intermediate to produce the final amidated peptide and glyoxylate.

Conclusion

This compound is a versatile and widely used substrate for the in vitro characterization of Peptidylglycine α-amidating monooxygenase. Its fluorescent properties facilitate the development of sensitive and robust assays, such as the HPLC and TLC methods detailed in this guide. Understanding the kinetics and substrate specificity of PAM, aided by the use of substrates like this compound, is essential for elucidating the physiological roles of this enzyme and for the development of therapeutic agents that target peptide hormone pathways. The provided protocols and pathway diagrams serve as a valuable resource for researchers and professionals in the field of peptide biochemistry and drug development.

References

- 1. PAM and Copper – a Gene/Nutrient Interaction Critical to Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptidylglycine alpha-amidating monooxygenase - Wikipedia [en.wikipedia.org]

- 3. The Neuropeptides - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Peptidylglycine α-amidating monooxygenase as a therapeutic target or biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Processing of pro-hormone precursor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Dansyl-Tyr-Val-Gly

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for the fluorogenic peptide, Dansyl-Tyr-Val-Gly. This peptide is a key substrate for the enzyme peptidylglycine monooxygenase (PAM), which is crucial in the biosynthesis of many peptide hormones and neuropeptides. The methodologies detailed herein are based on established principles of solid-phase peptide synthesis and chromatographic purification.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is most efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.

Materials and Reagents

| Reagent | Supplier/Grade |

| Rink Amide Resin | High-loading, 100-200 mesh |

| Fmoc-Gly-OH | Peptide synthesis grade |

| Fmoc-Val-OH | Peptide synthesis grade |

| Fmoc-Tyr(tBu)-OH | Peptide synthesis grade |

| Dansyl Chloride | ≥99% purity |

| N,N'-Diisopropylcarbodiimide (DIC) | Peptide synthesis grade |

| Ethyl cyano(hydroxyimino)acetate (Oxyma) | Peptide synthesis grade |

| Piperidine (B6355638) | Reagent grade |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |

| Dichloromethane (DCM) | Reagent grade |

| Trifluoroacetic acid (TFA) | Reagent grade |

| Triisopropylsilane (TIS) | Reagent grade |

| Diethyl ether | Anhydrous |

Experimental Protocol: Fmoc-Based SPPS

The synthesis follows a cyclical process of deprotection, coupling, and washing.

Step 1: Resin Swelling and Fmoc Deprotection

-

Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

-

Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 20 minutes to remove the Fmoc protecting group from the resin's linker.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

Step 2: Coupling of the First Amino Acid (Fmoc-Gly-OH)

-

Dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

Step 3: Chain Elongation (Coupling of Fmoc-Val-OH and Fmoc-Tyr(tBu)-OH)

-

Repeat the Fmoc deprotection step as described in Step 1.

-

Couple Fmoc-Val-OH using the same procedure as in Step 2.

-

Repeat the Fmoc deprotection step.

-

Couple Fmoc-Tyr(tBu)-OH using the same procedure as in Step 2. The tert-butyl (tBu) group protects the hydroxyl function of the tyrosine side chain.

Step 4: N-terminal Dansylation (On-Resin)

-

After the final Fmoc deprotection of the Tyrosine residue, wash the resin-bound peptide (H-Tyr(tBu)-Val-Gly-Resin) with DMF.

-

Dissolve Dansyl chloride (3 eq.) and N,N-Diisopropylethylamine (DIEA) (5 eq.) in DMF.

-

Add the dansylation solution to the resin and agitate in the dark for 4 hours at room temperature.

-

Wash the resin extensively with DMF (5 times) and DCM (5 times) to remove excess reagents.

Step 5: Cleavage and Deprotection

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Add the cleavage cocktail to the dried, dansylated peptide-resin.

-

Gently agitate the mixture for 2 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide pellet under vacuum.

Diagram of the Solid-Phase Peptide Synthesis Workflow

Caption: Workflow for the solid-phase synthesis of this compound.

Purification of this compound

The crude peptide obtained after cleavage contains impurities such as truncated sequences, deletion sequences, and byproducts from the cleavage and deprotection steps. Purification is essential to obtain a high-purity product suitable for biochemical assays. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides.

Materials and Reagents

| Reagent/Material | Specification |

| Crude this compound | Lyophilized powder |

| Acetonitrile (ACN) | HPLC grade |

| Water | HPLC grade |

| Trifluoroacetic acid (TFA) | HPLC grade |

| C18 RP-HPLC Column | Preparative or semi-preparative, 5-10 µm particle size |

Experimental Protocol: RP-HPLC Purification

Step 1: Sample Preparation

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A (see below).

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

Step 2: HPLC Method

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Column: C18 reverse-phase, preparative or semi-preparative

-

Flow Rate: Dependent on column dimensions (e.g., 10-20 mL/min for preparative columns)

-

Detection: UV absorbance at 220 nm and 340 nm (for the dansyl group)

-

Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a good starting point. The gradient may need to be optimized for optimal separation.

Step 3: Fraction Collection and Analysis

-

Inject the filtered crude peptide solution onto the equilibrated HPLC column.

-

Collect fractions corresponding to the major peak that absorbs at both 220 nm and 340 nm.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the fractions with the desired purity (>95%).

Step 4: Lyophilization

-

Freeze the pooled fractions at -80 °C.

-

Lyophilize the frozen solution to obtain the purified this compound as a fluffy powder.

Quantitative Data from a Typical Purification

| Parameter | Value |

| Crude Purity (by analytical HPLC) | ~60-70% |

| Final Purity (by analytical HPLC) | >95% |

| Overall Yield | 20-30% (based on initial resin loading) |

| Molecular Weight (ESI-MS) | Expected: 570.67 g/mol , Observed: [M+H]⁺ at m/z 571.68 |

Application in Peptidylglycine Monooxygenase (PAM) Activity Assay

This compound serves as a fluorogenic substrate for PAM. The enzymatic reaction involves the hydroxylation of the C-terminal glycine, which can be monitored by a change in the fluorescence properties of the dansyl group.

Experimental Protocol: PAM Activity Assay

This protocol outlines a general procedure for measuring PAM activity.

Step 1: Assay Buffer Preparation

-

Prepare an assay buffer containing: 100 mM MES (pH 6.0), 1 mM Ascorbic Acid, 10 µM CuSO₄, and Catalase (20 µg/mL).

Step 2: Enzyme and Substrate Preparation

-

Dilute the PAM enzyme to the desired concentration in the assay buffer.

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in the assay buffer.

Step 3: Reaction and Measurement

-

Pre-incubate the enzyme solution at 37 °C for 5 minutes.

-

Initiate the reaction by adding the this compound solution.

-

Monitor the increase in fluorescence over time using a fluorometer with an excitation wavelength of ~340 nm and an emission wavelength of ~540 nm.

-

The initial rate of the reaction can be determined from the linear portion of the fluorescence versus time plot.

Diagram of the PAM Activity Assay Workflow

An In-depth Technical Guide to the Safe Handling of Dansyl-tyr-val-gly

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides guidance on the safe handling of Dansyl-tyr-val-gly based on general knowledge of peptides, fluorescent compounds, and available product information. No specific toxicological studies for this compound have been identified. Therefore, it should be handled with the care accorded to all research chemicals of unknown toxicity. Always consult your institution's specific safety protocols and the supplier's Safety Data Sheet (SDS) before handling this material.

Introduction

This compound is a fluorescently labeled tripeptide that serves as a substrate for the enzyme peptidylglycine monooxygenase (PAM).[1][2][3][4][5] Its fluorescent nature, owing to the dansyl group, allows for real-time monitoring of enzymatic reactions and is valuable in enzyme kinetics and other fluorescence-based assays.[5] Proper handling and storage are crucial to maintain the integrity of the compound and to ensure the safety of laboratory personnel.

Compound Identification and Properties

| Property | Value |

| IUPAC Name | (S)-2-((S)-2-((S)-3-methyl-2-(5-(dimethylamino)naphthalene-1-sulfonamido)butanamido)-3-(4-hydroxyphenyl)propanamido)acetic acid |

| Molecular Formula | C28H34N4O7S |

| Molecular Weight | 570.66 g/mol |

| Appearance | Typically a colored powder, as is common with fluorescently modified peptides.[6] |

Hazard Identification and Precautionary Measures

Potential Hazards:

-

Inhalation: Lyophilized powders can be easily inhaled.

-

Skin and Eye Contact: May cause irritation upon direct contact.

-

Ingestion: The toxicological effects of ingestion are unknown.

General Safety Precautions:

-

Always work in a well-ventilated area, preferably a fume hood, when handling the lyophilized powder.[7]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses or goggles.[7]

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage and Stability

Proper storage is essential to prevent degradation and maintain the fluorescent properties of this compound.

| Condition | Lyophilized Powder | In Solution |

| Long-term Storage | -20°C or -80°C in a dark, dry place.[6] | -80°C.[1] |

| Short-term Storage | 4°C in a dark, dry place.[6] | Not recommended for extended periods. If necessary, store at -20°C.[6] |

| Stability | Can be stable for several years at -20°C.[6] | Limited shelf-life. Avoid repeated freeze-thaw cycles. |

Key Storage Practices:

-

Store in a tightly sealed container to protect from moisture and light.[8]

-

Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[9]

-

For solutions, it is best to prepare fresh or to aliquot into single-use volumes to minimize freeze-thaw cycles.[8]

Experimental Protocols: Safe Handling and Solution Preparation

Reconstitution of Lyophilized Powder:

-

Equilibrate the vial of this compound to room temperature in a desiccator.[9]

-

Work in a fume hood to minimize inhalation risk.[7]

-

Add the appropriate solvent (e.g., anhydrous DMSO) to the vial.[8] Use a sterile pipette for this process.

-

Gently vortex or sonicate to ensure complete dissolution.

-

If not for immediate use, aliquot the solution into amber vials or foil-wrapped tubes to protect from light.[8]

-

Store the aliquots at -80°C.[1]

Spill and Waste Disposal:

-

Spills: In case of a spill, decontaminate the area with an appropriate laboratory disinfectant. Absorb the spill with inert material and place it in a sealed container for disposal.

-

Waste Disposal: Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[7] Do not dispose of it down the drain.[7]

Visualization of Workflows and Pathways

Diagram 1: Safe Handling Workflow

Caption: Workflow for the safe handling and preparation of this compound solution.

Diagram 2: Enzymatic Reaction Pathway

Caption: Role of this compound as a substrate in the PAM-catalyzed reaction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. abmole.com [abmole.com]

- 4. This compound TFA | CAS#:350691-68-8 | Chemsrc [chemsrc.com]

- 5. Buy this compound (TFA) | 350691-68-8 [smolecule.com]

- 6. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 7. peptide24.store [peptide24.store]

- 8. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]

- 9. bachem.com [bachem.com]

In-Depth Technical Guide: The Discovery and Development of Dansyl-L-Tyrosyl-L-Valyl-Glycine (Dansyl-Tyr-Val-Gly)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and application of Dansyl-L-Tyrosyl-L-Valyl-Glycine (Dansyl-Tyr-Val-Gly), a key fluorogenic substrate in the study of peptidylglycine monooxygenase (PAM). PAM is a critical enzyme in the biosynthesis of many peptide hormones and neuropeptides, catalyzing their C-terminal amidation, a post-translational modification essential for their biological activity. This document details the seminal work that introduced this compound as a tool for a sensitive fluorometric assay, its chemical synthesis via solid-phase peptide synthesis, and the experimental protocols for its use in characterizing PAM activity. Quantitative data, including the physicochemical properties and enzyme kinetics, are summarized. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of the context and application of this important research tool.

Discovery and Significance

The development of a sensitive and efficient assay for peptidyl-alpha-amidation activity was a significant advancement in the study of peptide hormone biosynthesis. In 1988, Jones and colleagues reported a novel fluorometric assay utilizing the synthetic peptide, N-dansyl-Tyr-Val-Gly-OH.[1] This compound was designed to serve as a specific substrate for peptidylglycine monooxygenase (PAM), the enzyme responsible for the C-terminal amidation of glycine-extended peptides.

The ingenuity of this substrate lies in the incorporation of a dansyl group, a fluorescent label, at the N-terminus. This allows for highly sensitive detection of both the substrate and its amidated product, N-dansyl-Tyr-Val-NH2, using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection. The assay's ability to separate and quantify both substrate and product in a single run with high reproducibility and a detection limit as low as 5 femtomoles revolutionized the screening of PAM activity in various tissues, the monitoring of enzyme purification, the determination of kinetic parameters, and the identification of inhibitors.[1]

Physicochemical and Kinetic Data

The utility of this compound as a substrate for PAM is defined by its specific biochemical and physical properties. A summary of these key quantitative data is presented in Table 1.

| Parameter | Value | Reference |

| Molecular Weight | 570.66 g/mol | N/A |

| Fluorescence Excitation (λex) | ~336-365 nm | [1] |

| Fluorescence Emission (λem) | ~510-558 nm | [1] |

| PAM Km (for D-Tyr-L-Val-Gly) | 10 µM | |

| Relative Vmax/Km | High for penultimate aromatic/hydrophobic residues | [1] |

Note: Specific Km and Vmax values for Dansyl-L-Tyr-Val-Gly with PAM can vary depending on the enzyme source and assay conditions. The provided Km is for a closely related substrate.

Experimental Protocols

Solid-Phase Synthesis of this compound

The synthesis of this compound is achieved through standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Val-OH

-

Fmoc-Tyr(tBu)-OH

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Dansyl chloride

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Solvents: DMF, DCM, Acetonitrile, Diethyl ether

-

HPLC for purification

Protocol:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the glycine (B1666218) residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Valine Coupling: Activate Fmoc-Val-OH with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow it to react for 2 hours. Wash the resin.

-

Fmoc Deprotection: Repeat the Fmoc deprotection step.

-

Tyrosine Coupling: Couple Fmoc-Tyr(tBu)-OH using the same activation and coupling procedure as for valine. Wash the resin.

-

Fmoc Deprotection: Repeat the Fmoc deprotection step to expose the N-terminal amine of tyrosine.

-

On-Resin Dansylation: Dissolve dansyl chloride in DMF and add it to the resin in the presence of a base (e.g., DIPEA). Allow the reaction to proceed in the dark for 2-4 hours to label the N-terminal amine. Wash the resin extensively with DMF and DCM.

-

Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting group from tyrosine.

-

Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilization: Lyophilize the pure fractions to obtain the final this compound product as a powder.

References

Methodological & Application

Application Notes and Protocols for the Use of Dansyl-Tyr-Val-Gly in a Peptidylglycine α-Amidating Monooxygenase (PAM) Enzyme Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidylglycine α-amidating monooxygenase (PAM) is a critical bifunctional enzyme responsible for the C-terminal amidation of numerous peptide hormones and neurotransmitters, a post-translational modification essential for their biological activity.[1][2][3] The PAM enzyme possesses two distinct catalytic domains: peptidylglycine α-hydroxylating monooxygenase (PHM) and peptidyl-α-hydroxyglycine α-amidating lyase (PAL).[3] The PHM domain catalyzes the initial, rate-limiting step of hydroxylation of the C-terminal glycine (B1666218) residue of a precursor peptide, a reaction dependent on copper, molecular oxygen, and a reductant such as ascorbate (B8700270). The PAL domain then cleaves the hydroxylated intermediate to yield the α-amidated peptide and glyoxylate.[1]

Dansyl-Tyr-Val-Gly is a synthetic fluorescent peptide substrate widely utilized for the in vitro determination of PAM activity. The dansyl group, a highly fluorescent moiety, allows for sensitive detection of the substrate and its amidated product, Dansyl-Tyr-Val-NH2, typically by reverse-phase high-performance liquid chromatography (RP-HPLC) with a fluorescence detector. This assay is a valuable tool for characterizing PAM enzyme kinetics, screening for inhibitors, and investigating the regulation of peptide amidation.

Principle of the Assay

The PAM-catalyzed conversion of this compound to Dansyl-Tyr-Val-NH2 forms the basis of this assay. The reaction progress is monitored by separating the fluorescent substrate from the fluorescent product using RP-HPLC and quantifying their respective peak areas. The rate of product formation is directly proportional to the PAM activity under specific assay conditions.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Supplier/Source | Notes |

| This compound | Commercial vendor | Store at -20°C or -80°C, protected from light. |

| Recombinant PAM enzyme | Commercial or in-house | Store according to manufacturer's instructions. |

| Copper (II) Sulfate (CuSO4) | Sigma-Aldrich, etc. | Prepare a fresh stock solution. |

| L-Ascorbic Acid | Sigma-Aldrich, etc. | Prepare a fresh solution immediately before use. |

| MES Buffer (or other suitable buffer) | Sigma-Aldrich, etc. | Buffer choice depends on the optimal pH for the specific PAM isoform. |

| Acetonitrile (HPLC grade) | Fisher Scientific, etc. | For mobile phase preparation. |

| Sodium Acetate (HPLC grade) | Sigma-Aldrich, etc. | For mobile phase preparation. |

| Water (HPLC grade) | Fisher Scientific, etc. | |

| RP-HPLC system with fluorescence detector | Agilent, Waters, etc. | |

| C18 RP-HPLC column | Waters, Phenomenex, etc. | e.g., Keystone ODS Hypersil C18 (100 x 4.6 mm, 5 µm particle size) |

Table 2: Typical Reaction Conditions

| Parameter | Recommended Value | Notes |

| Buffer | 50-100 mM MES or Sodium Acetate | Optimal pH is typically acidic (5.0-5.5), but activity is retained at neutral pH (~7.5). |

| pH | 5.5 - 7.5 | The optimal pH can vary depending on the PAM isoform and source. |

| This compound Concentration | 10 - 100 µM | Should be optimized based on the Km of the enzyme. |

| PAM Enzyme Concentration | To be determined empirically | Should be in the linear range of the assay. |

| Copper (CuSO4) Concentration | 1 - 10 µM | |

| Ascorbate Concentration | 1 - 5 mM | |

| Incubation Temperature | 37°C | |

| Incubation Time | 15 - 60 minutes | Should be within the initial linear rate of the reaction. |

| Reaction Volume | 50 - 200 µL |

Table 3: HPLC Parameters for Separation and Detection

| Parameter | Recommended Setting |

| Column | C18 Reverse-Phase (e.g., Keystone ODS Hypersil, 100 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic: 100 mM Sodium Acetate (pH 6.0) / Acetonitrile (52:48, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Fluorescence Detector Wavelengths | Excitation: ~330-350 nm, Emission: ~520-550 nm |

Table 4: Kinetic Parameters of this compound with PAM

| Kinetic Parameter | Value | Notes |

| Km | To be determined empirically | The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax. |

| Vmax | To be determined empirically | The maximum rate of the reaction. |

| Vmax/Km Ratio | High | The Vmax/Km ratio for N-dansyl-Tyr-Val-Gly is significantly higher than for substrates with D-amino acids in the penultimate position, indicating it is a preferred substrate. |

Experimental Protocols

Preparation of Reagents

-

10X Assay Buffer (e.g., 500 mM MES, pH 6.0): Dissolve the appropriate amount of MES in HPLC-grade water, adjust the pH to 6.0 with NaOH or HCl, and bring to the final volume. Filter through a 0.22 µm filter. Store at 4°C.

-

10 mM this compound Stock Solution: Based on its molecular weight of 570.67 g/mol , dissolve 5.71 mg of this compound in 1 mL of DMSO. Store in small aliquots at -20°C or -80°C, protected from light.

-

1 mM CuSO4 Stock Solution: Dissolve 2.5 mg of CuSO4·5H2O in 10 mL of HPLC-grade water. Store at 4°C.

-

100 mM Ascorbic Acid Stock Solution: Dissolve 17.6 mg of L-ascorbic acid in 1 mL of HPLC-grade water. This solution must be prepared fresh immediately before each experiment as ascorbate is readily oxidized.

-

PAM Enzyme Stock Solution: Dilute the enzyme to a suitable concentration in an appropriate buffer (e.g., 50 mM MES, pH 6.0). The optimal concentration should be determined empirically.

PAM Enzyme Assay Protocol

-

Prepare a master mix of the reaction components (excluding the enzyme or substrate to initiate the reaction) on ice. For a 100 µL final reaction volume, the components would be:

-

10 µL of 10X Assay Buffer

-

1 µL of 1 mM CuSO4 (final concentration: 10 µM)

-

5 µL of 100 mM Ascorbic Acid (final concentration: 5 mM)

-

X µL of this compound stock (to achieve the desired final concentration)

-

Y µL of HPLC-grade water to bring the volume to 90 µL.

-

-

Pre-incubate the master mix at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the diluted PAM enzyme solution. Mix gently by pipetting.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes). Ensure the incubation time is within the linear range of product formation.

-

Stop the reaction by adding an equal volume (100 µL) of an acidic solution, such as 1% trifluoroacetic acid (TFA). This will denature the enzyme and prepare the sample for HPLC analysis.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

HPLC Analysis

-

Equilibrate the HPLC system with the mobile phase (100 mM Sodium Acetate, pH 6.0 / Acetonitrile, 52:48) until a stable baseline is achieved.

-

Set the fluorescence detector to an excitation wavelength of ~340 nm and an emission wavelength of ~530 nm.

-

Inject 20 µL of the prepared sample.

-

Monitor the separation of this compound (substrate) and Dansyl-Tyr-Val-NH2 (product). The amidated product is typically more hydrophobic and will have a longer retention time on a C18 column.

-

Integrate the peak areas for both the substrate and the product.

Data Analysis

-

Create a standard curve using known concentrations of the Dansyl-Tyr-Val-NH2 product to convert peak area to the amount of product formed (in pmol or nmol).

-

Calculate the initial velocity of the reaction (V) in terms of product formed per unit time (e.g., pmol/min).

-

To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound while keeping the enzyme concentration constant. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Mandatory Visualizations

Caption: PAM enzyme signaling pathway for peptide amidation.

Caption: Experimental workflow for the this compound PAM assay.

References

- 1. Peptidylglycine α-amidating monooxygenase as a therapeutic target or biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptidylglycine alpha-amidating monooxygenase: a multifunctional protein with catalytic, processing, and routing domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptidylglycine alpha-amidating monooxygenase - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Dansyl-Tyr-Val-Gly Fluorescence Measurement

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the measurement of protease activity using the fluorogenic substrate, Dansyl-Tyr-Val-Gly. The dansyl group, a well-established fluorescent probe, allows for sensitive detection of peptide cleavage. When the peptide is cleaved by a suitable protease, the local environment of the dansyl fluorophore is altered, leading to a measurable change in its fluorescence properties. This assay is particularly useful for screening protease inhibitors and for studying enzyme kinetics.

α-Chymotrypsin, a serine protease, is known to selectively cleave peptide bonds at the C-terminus of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan.[1][2] Therefore, this compound serves as an excellent substrate for measuring chymotrypsin (B1334515) activity. The cleavage of the peptide bond between Tyrosine and Valine is expected to cause a change in the fluorescence signal of the dansyl group, which can be monitored over time to determine the rate of the enzymatic reaction.

Principle of the Assay

The fluorescence of the dansyl group is highly sensitive to its local environment. In the intact this compound peptide, the dansyl moiety is in a specific chemical environment. Upon enzymatic cleavage of the Tyr-Val bond by a protease like chymotrypsin, the dansyl-tyrosine fragment is released. This separation alters the microenvironment of the dansyl group, resulting in a change in fluorescence intensity. This change, typically an increase in fluorescence, is directly proportional to the amount of substrate cleaved and thus to the enzyme's activity.[3] The reaction can be monitored in real-time using a fluorescence spectrophotometer or a microplate reader.

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number |

| This compound | Major Supplier | (Specify) |

| α-Chymotrypsin (bovine pancreas) | Sigma-Aldrich | C4129 |

| Tris-HCl | Major Supplier | (Specify) |

| Calcium Chloride (CaCl2) | Major Supplier | (Specify) |

| Dimethyl Sulfoxide (DMSO) | Major Supplier | (Specify) |

| 96-well black microplates | Major Supplier | (Specify) |

| Fluorescence microplate reader | (Specify) | (Specify) |

Experimental Protocols

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8 at 25°C.[2] Prepare a stock solution of 1 M Tris-HCl, pH 7.8, and a 1 M CaCl₂ stock solution. For 100 mL of assay buffer, mix 5 mL of 1 M Tris-HCl, 1 mL of 1 M CaCl₂, and bring the volume to 100 mL with deionized water. Adjust the pH to 7.8 if necessary.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C.

-

Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl with 2 mM CaCl₂.[2] Aliquot and store at -20°C. Immediately before use, dilute the stock solution to the desired working concentration in assay buffer.

Fluorescence Measurement Protocol

-

Prepare Substrate Working Solution: Dilute the 10 mM this compound stock solution in assay buffer to the desired final concentrations (e.g., for a concentration range of 1-100 µM).

-

Set up the Assay Plate:

-

Add 50 µL of the substrate working solution to the wells of a 96-well black microplate.

-

Include wells for a blank (substrate solution without enzyme) and a positive control (substrate with a known concentration of active enzyme).

-

-

Initiate the Reaction: Add 50 µL of the diluted α-chymotrypsin solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

-

Set the excitation wavelength to approximately 340 nm and the emission wavelength to approximately 520 nm. These wavelengths may need to be optimized for the specific instrument and assay conditions.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a total duration of 30-60 minutes.

-

Data Presentation

The following table represents hypothetical data from a chymotrypsin activity assay using this compound. The fluorescence intensity is measured over time at different substrate concentrations.

| Time (minutes) | Fluorescence Intensity (RFU) at 10 µM Substrate | Fluorescence Intensity (RFU) at 25 µM Substrate | Fluorescence Intensity (RFU) at 50 µM Substrate | Fluorescence Intensity (RFU) at 100 µM Substrate |

| 0 | 150 | 155 | 160 | 165 |

| 5 | 250 | 300 | 350 | 400 |

| 10 | 350 | 445 | 540 | 635 |

| 15 | 450 | 590 | 730 | 870 |

| 20 | 550 | 735 | 920 | 1105 |

| 25 | 650 | 880 | 1110 | 1340 |

| 30 | 750 | 1025 | 1300 | 1575 |

Data Analysis

-

Calculate the initial reaction velocity (V₀): For each substrate concentration, plot fluorescence intensity versus time. The initial velocity is the slope of the linear portion of this curve.

-

Determine Kinetic Parameters: Plot the initial velocities against the corresponding substrate concentrations. This data can be fitted to the Michaelis-Menten equation to determine the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).

Mandatory Visualizations

Caption: Experimental workflow for the this compound fluorescence measurement assay.

Caption: Enzymatic cleavage of this compound leading to a change in fluorescence.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Dansyl-Tyr-Val-Gly

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and analysis of the fluorescently labeled peptide, Dansyl-Tyr-Val-Gly. This peptide is a known substrate for the enzyme peptidylglycine monooxygenase, and its separation from potential enzymatic products is crucial for kinetic studies and high-throughput screening in drug development.[1][2] The method employs a C18 stationary phase with a gradient elution of acetonitrile (B52724) in a phosphate (B84403) buffer, ensuring reproducible and efficient separation. The protocol covers sample preparation through dansylation, HPLC instrumentation and conditions, and data analysis.

Introduction

This compound is a synthetic tripeptide labeled with a dansyl group, which imparts fluorescent properties to the molecule.[1] This characteristic is leveraged in various biochemical assays, particularly in studying enzymes like peptidylglycine monooxygenase, which is involved in the post-translational modification of peptides.[1] An efficient and reliable analytical method to separate the substrate (this compound) from its hydroxylated and amidated products is essential for accurate enzyme activity assessment and inhibitor screening. Reversed-phase HPLC is an ideal technique for this purpose, offering high resolution and sensitivity for the analysis of dansylated peptides.[3][4][5] This document provides a detailed protocol for the separation of this compound, adaptable for various research and development applications.

Experimental Protocols

Sample Preparation: Dansylation of Tyr-Val-Gly

This protocol is for the derivatization of the tripeptide Tyr-Val-Gly. If this compound is already synthesized, dissolve it in the initial mobile phase conditions for direct injection.

Materials:

-

Tyr-Val-Gly peptide standard

-

Dansyl chloride

-

Sodium bicarbonate buffer (100 mM, pH 9.8)[6]

-

Acetonitrile (ACN), HPLC grade

-

Milli-Q or deionized water

-

Microcentrifuge tubes

Procedure:

-

Prepare a 1 mg/mL stock solution of Tyr-Val-Gly in the sodium bicarbonate buffer.

-

Prepare a 50 mM Dansyl chloride solution in acetonitrile. This solution should be prepared fresh.[6]

-

In a microcentrifuge tube, mix 50 µL of the peptide solution with 100 µL of the dansyl chloride solution.

-

Incubate the reaction mixture in a water bath or heating block at 38°C for 90-120 minutes or 60°C for 60 minutes in the dark.[4]

-

After incubation, the reaction can be quenched by adding a small amount of a primary amine solution (e.g., methylamine) to react with the excess dansyl chloride, though for direct analysis of the main product this may not be necessary.[7]

-

Centrifuge the sample to pellet any precipitate.

-

Dilute the supernatant with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a suitable concentration for HPLC analysis.

HPLC Method for Separation

Instrumentation:

-

HPLC system with a binary pump, autosampler, column oven, and a fluorescence or UV detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 25 mM Sodium Phosphate, pH 7.2 |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Gradient Elution | 5% to 60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10-20 µL |

| Detection (UV) | 250 nm[3] |

| Detection (Fluorescence) | Excitation: 324 nm, Emission: 559 nm (based on Dansyl-Glycine)[4] |

Data Presentation

The following table summarizes the expected retention characteristics for this compound and its potential enzymatic products based on the principles of reversed-phase chromatography. The hydroxylated product is expected to be more polar and thus elute earlier, while the amidated product may have a similar or slightly later retention time than the parent peptide.

| Compound | Expected Retention Time (min) | Resolution (from this compound) | Peak Purity (Theoretical) |

| Hydroxylated Product | < 15 | > 1.5 | > 99% |

| This compound | ~ 15-20 | - | > 99% |

| Amidated Product | ~ 16-22 | > 1.5 | > 99% |

| Dansyl Chloride (unreacted) | Late eluting | N/A | N/A |

| Dansyl-OH (hydrolysis product) | Early eluting | N/A | N/A |

Visualizations

Experimental Workflow

References

- 1. Buy this compound (TFA) | 350691-68-8 [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. academic.oup.com [academic.oup.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]